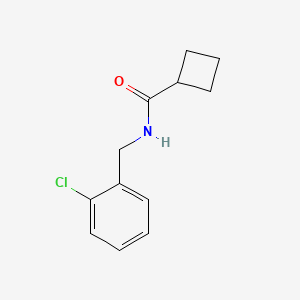

![molecular formula C22H22N2O3S B4626202 N,2-二甲基-3-{[(4-甲基苯基)磺酰基]氨基}-N-苯甲酰胺](/img/structure/B4626202.png)

N,2-二甲基-3-{[(4-甲基苯基)磺酰基]氨基}-N-苯甲酰胺

描述

This molecule belongs to a class of compounds known for their diverse chemical and physical properties, which make them of interest in the synthesis of new materials, pharmaceuticals, and as intermediates in chemical reactions. The specific functionalities within its structure, such as the sulfonyl group and the benzamide moiety, suggest its potential involvement in various chemical reactions and applications in material science.

Synthesis Analysis

Synthesis of similar compounds typically involves acylation, catalytic hydrogenation, and the employment of specific catalysts such as Raney Nickel under controlled conditions to achieve high yields (Mao Duo, 2000). The precise synthesis route for this compound would likely follow similar strategies, tailored to accommodate the unique substituents present in its structure.

Molecular Structure Analysis

The molecular structure of compounds within this family is characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. These methods provide detailed insights into the compound's geometric configuration, electronic structure, and the nature of its intermolecular interactions, which are crucial for understanding its chemical behavior and properties (L. Rublova et al., 2017).

Chemical Reactions and Properties

The presence of a sulfonyl group and a benzamide moiety in its structure suggests that this compound could participate in various chemical reactions, including nucleophilic substitution, condensation, and potentially as a ligand in coordination chemistry. The sulfonyl group, in particular, might enhance the molecule's reactivity towards nucleophiles, while the benzamide part could be involved in hydrogen bonding, affecting its solubility and reactivity (Z. Chohan & H. Shad, 2011).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are significantly influenced by the compound's molecular structure. The specific arrangement of functional groups and the overall molecular geometry play a critical role in determining these properties. For compounds with similar structures, solubility in organic solvents and melting points can vary widely based on subtle differences in molecular configuration (Chin‐Ping Yang et al., 2002).

Chemical Properties Analysis

The chemical properties of "N,2-dimethyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-phenylbenzamide" can be predicted based on its functional groups. The electron-withdrawing nature of the sulfonyl group could affect the electron density on the benzamide moiety, potentially altering its reactivity. Additionally, the compound's ability to form hydrogen bonds could influence its interactions with various solvents and reagents, affecting its behavior in chemical reactions (Shouwen Chen et al., 2006).

科学研究应用

放射性标记化合物开发

结构相似的化合物的一种应用在于放射性标记的非肽血管紧张素II拮抗剂的开发,可用于血管紧张素II、AT1受体的成像。这些化合物(如[11C]L-159,884)展示了N,2-二甲基-3-{[(4-甲基苯基)磺酰基]氨基}-N-苯甲酰胺衍生物在诊断成像和受体定位中的潜力,为心血管疾病及其管理提供了见解(Hamill 等人,1996)。

DNA修复机制研究

该化合物的相关衍生物已用于研究DNA修复机制。例如,3-氨基苯甲酰胺(聚(ADP-核糖)合成的抑制剂)已被用于探索聚(ADP-核糖)在DNA修复中的作用,突出了细胞对DNA损伤的复杂反应以及对与DNA修复机制受损相关的疾病进行治疗干预的潜力(Cleaver 等人,1985)。

溶剂对化学反应的影响

二甲基亚砜(DMSO)对酰胺(包括与N,2-二甲基-3-{[(4-甲基苯基)磺酰基]氨基}-N-苯甲酰胺结构相似的化合物)的碱性水解速率的影响已得到研究。这些发现对于理解酰胺在不同溶剂中的化学行为至关重要,这会显著影响药物和有机合成中化学反应的设计和优化(Kojo 等人,1974)。

抗菌活性

对携带苯甲酰胺部分的化合物的研究表明了对多种病原体的抗菌活性。这突出了N,2-二甲基-3-{[(4-甲基苯基)磺酰基]氨基}-N-苯甲酰胺衍生物在开发新的抗菌剂中的潜力,这对于应对日益严重的抗生素耐药性至关重要(Ghorab 等人,2017)。

新型聚酰亚胺的开发

已探索了基于柔性二胺(包括与N,2-二甲基-3-{[(4-甲基苯基)磺酰基]氨基}-N-苯甲酰胺结构元素相似的二胺)的新型聚酰亚胺的合成和表征。由于其热稳定性和机械性能,这些材料在电子和航空航天领域的应用中显示出前景(Mehdipour‐Ataei 等人,2004)。

神经保护特性

二甲基亚砜(DMSO),与N,2-二甲基-3-{[(4-甲基苯基)磺酰基]氨基}-N-苯甲酰胺等化合物溶剂效应相关,已被研究其神经保护特性,特别是在抑制海马神经元兴奋性毒性死亡方面。这提示了神经退行性疾病的潜在治疗应用(Lu 和 Mattson,2001)。

属性

IUPAC Name |

N,2-dimethyl-3-[(4-methylphenyl)sulfonylamino]-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S/c1-16-12-14-19(15-13-16)28(26,27)23-21-11-7-10-20(17(21)2)22(25)24(3)18-8-5-4-6-9-18/h4-15,23H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUSDOYBDENKXPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2C)C(=O)N(C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,2-dimethyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-phenylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-1H-benzimidazole](/img/structure/B4626119.png)

![4-[(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)sulfonyl]morpholine](/img/structure/B4626127.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4626134.png)

![2-[({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4626136.png)

![N-(1-methylhexyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4626144.png)

![1-(4-tert-butylbenzyl)-4-[(4-sec-butylphenyl)sulfonyl]piperazine](/img/structure/B4626152.png)

![N-(1-methylbutyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4626174.png)

![2-(4-chloro-3-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B4626192.png)

![4-{[7-methoxy-2-(phenylthio)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4626196.png)

![2-{[(5-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-1-ethyl-1H-pyrazol-4-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4626216.png)

![3-(4-fluorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4626219.png)